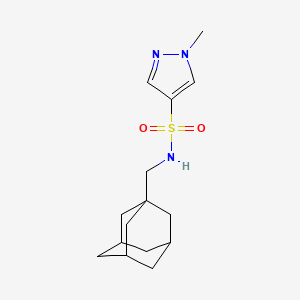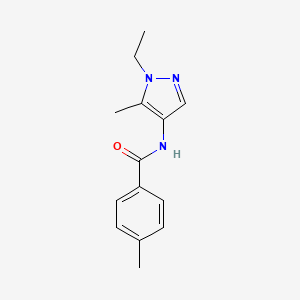![molecular formula C12H14N4O4S B4366621 N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366621.png)
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE
Descripción general
Descripción
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 3, which is further connected to a 4-nitrobenzenesulfonamide moiety.
Métodos De Preparación
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters.
Substitution Reactions: The ethyl group can be introduced at position 1 of the pyrazole ring through alkylation reactions using ethyl halides.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Análisis De Reacciones Químicas
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties. This compound can be explored for its potential therapeutic effects.
Agrochemistry: Pyrazole derivatives have been used as herbicides and fungicides. This compound may have applications in crop protection.
Material Science: Pyrazole derivatives are used in the synthesis of advanced materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The sulfonamide moiety can form hydrogen bonds with biological targets, influencing their activity . The pyrazole ring can participate in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Nitrophenylhydrazine: Utilized in the synthesis of various heterocyclic compounds.
This compound’s unique combination of a pyrazole ring with a nitrobenzenesulfonamide moiety distinguishes it from other pyrazole derivatives, potentially offering unique biological and chemical properties .
Propiedades
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-15-8-7-10(14-15)9-13-21(19,20)12-5-3-11(4-6-12)16(17)18/h3-8,13H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSWSGDBRSQQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4366552.png)
![2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE](/img/structure/B4366558.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4366565.png)
![1-(4-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366574.png)

![N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B4366586.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B4366601.png)
![N~1~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366608.png)
![N~1~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366610.png)
![N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366617.png)
![N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366627.png)
![N~1~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366628.png)
![N~1~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4366639.png)
